Methyl 1-((4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate

Description

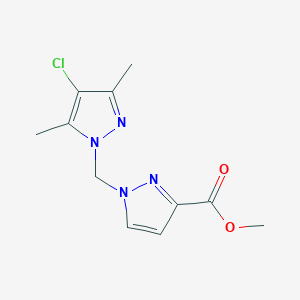

Methyl 1-((4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound characterized by a methyl ester group at position 3 of the pyrazole ring and a 4-chloro-3,5-dimethylpyrazole moiety linked via a methylene bridge. Its molecular formula is C₁₀H₁₁ClN₄O₂ (molecular weight: 254.67 g/mol), and it has the CAS registry number 1004192-90-8 . This compound is synthesized through condensation reactions involving hydroxymethyl pyrazole precursors and functionalized amines or esters, as outlined in Scheme 2 of .

Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic properties and diverse bioactivity. The chlorine and methyl substituents on the pyrazole ring enhance steric and electronic effects, influencing reactivity and intermolecular interactions such as hydrogen bonding .

Properties

IUPAC Name |

methyl 1-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN4O2/c1-7-10(12)8(2)16(13-7)6-15-5-4-9(14-15)11(17)18-3/h4-5H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVOFRCQCJUVYHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CN2C=CC(=N2)C(=O)OC)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901131023 | |

| Record name | Methyl 1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901131023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001499-90-6 | |

| Record name | Methyl 1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001499-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901131023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-((4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate typically involves the following steps:

Formation of 4-chloro-3,5-dimethyl-1H-pyrazole: This can be achieved by reacting appropriate precursors such as hydrazines with chloroform in the presence of a base.

Methylation: The resulting pyrazole is then methylated using methylating agents like methyl iodide or dimethyl sulfate under controlled conditions.

Carboxylation: Finally, the pyrazole derivative undergoes carboxylation to introduce the carboxylate group, often using reagents like carbon monoxide in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-((4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

Substitution: Substitution reactions at the pyrazole ring can introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Oxidation Products: Pyrazole-3-carboxylic acid derivatives.

Reduction Products: Reduced pyrazole derivatives.

Substitution Products: Substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-((4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate has been investigated for its potential therapeutic effects:

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole moieties exhibit anticancer properties. Research has shown that derivatives of pyrazole can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. This compound may serve as a lead compound for the development of new anticancer agents.

Anti-inflammatory Effects

Pyrazole derivatives have also been studied for their anti-inflammatory properties. The compound's structure allows it to interact with inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases.

Agricultural Science

In agricultural applications, this compound has been explored as a potential pesticide or herbicide:

Pesticidal Activity

Research has demonstrated that pyrazole derivatives can act as effective pesticides due to their ability to disrupt the biological processes of pests. This compound's unique structure may enhance its efficacy against specific agricultural pests.

Herbicidal Properties

The compound's effectiveness as an herbicide is under investigation, particularly in targeting weeds that are resistant to conventional herbicides. Its mode of action could involve interference with plant growth regulators or metabolic pathways.

Synthetic Intermediate

This compound can be utilized as a synthetic intermediate in the preparation of more complex organic molecules:

Synthesis of Novel Compounds

The compound serves as a building block for synthesizing various heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals. Its ability to undergo further chemical transformations makes it a versatile intermediate in organic synthesis.

Data Tables

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that pyrazole derivatives showed promising results in inhibiting the growth of breast cancer cells. The study highlighted the need for further exploration of this compound as a potential candidate for drug development.

Case Study 2: Herbicidal Properties

Research conducted by agricultural scientists revealed that pyrazole-based herbicides had a significant impact on controlling resistant weed populations. The findings suggest that this compound could be developed into an effective herbicide formulation.

Mechanism of Action

The mechanism by which Methyl 1-((4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound’s analogs differ in substituents on the pyrazole rings, ester groups, and bridging moieties. Key comparisons include:

Table 1: Structural and Physical Properties of Selected Analogs

Key Observations :

- Ester vs. Carbohydrazide : The carbohydrazide derivative () replaces the methyl ester with a hydrazide group, enabling nucleophilic reactions and metal coordination, which are critical in drug design .

- Backbone Variations: Quinoline-containing analogs (e.g., 6b in ) exhibit higher molecular weights and melting points due to extended conjugation and rigid backbones .

Hydrogen Bonding and Crystal Packing

The 4-chloro and 3,5-dimethyl groups on the pyrazole ring influence hydrogen-bonding patterns. For example:

Biological Activity

Methyl 1-((4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the biological activity of this compound, supported by various studies and case analyses.

- Molecular Formula : C12H14ClN3O2

- Molecular Weight : 267.71 g/mol

- CAS Number : 515873-73-1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. For instance, a study evaluating various pyrazole derivatives reported that certain compounds exhibited significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from to for the most active compounds .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively researched. This compound has shown promising results in inhibiting cancer cell lines.

Case Studies

Case Study 1: Cytotoxicity against Cancer Cell Lines

A study explored the cytotoxic effects of various pyrazole derivatives on cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). The compound exhibited IC50 values indicating significant cytotoxicity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 3.79 |

| This compound | NCI-H460 | 12.50 |

| This compound | SF268 | 42.30 |

These findings suggest that the compound has a considerable inhibitory effect on these cancer cell lines .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific kinases or pathways critical for cancer cell proliferation and survival. For example, some pyrazole derivatives have been shown to inhibit Aurora-A kinase and CDK2 pathways, which are essential for cell cycle regulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.